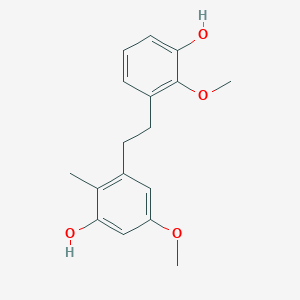

Stilbostemin F

描述

Structure

3D Structure

属性

分子式 |

C17H20O4 |

|---|---|

分子量 |

288.34 g/mol |

IUPAC 名称 |

3-[2-(3-hydroxy-2-methoxyphenyl)ethyl]-5-methoxy-2-methylphenol |

InChI |

InChI=1S/C17H20O4/c1-11-13(9-14(20-2)10-16(11)19)8-7-12-5-4-6-15(18)17(12)21-3/h4-6,9-10,18-19H,7-8H2,1-3H3 |

InChI 键 |

XCEKLBSFNZXDES-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1O)OC)CCC2=C(C(=CC=C2)O)OC |

规范 SMILES |

CC1=C(C=C(C=C1O)OC)CCC2=C(C(=CC=C2)O)OC |

产品来源 |

United States |

Isolation and Purification Methodologies

Extraction Protocols from Plant Biomass

The initial stage of isolating Stilbostemin F involves extracting the desired compounds from the plant material. This is typically achieved using solvent-based extraction methods, with the choice of solvent significantly influencing the yield and composition of the extract.

Various solvents, differing in polarity, are employed to efficiently extract compounds from plant tissues. Common solvents used in the extraction of natural products, including those that might yield stilbenoids like this compound, include methanol (B129727), ethanol (B145695), dichloromethane (B109758), ethyl acetate (B1210297), and n-butanol mdpi.comb-cdn.netffhdj.comijrrjournal.comresearchgate.net. Methanol and ethanol are frequently used due to their broad solvency and ability to extract a wide range of polar and semi-polar compounds nih.gov. Ethyl acetate is effective for semi-polar constituents, while dichloromethane and n-hexane are typically used for less polar compounds. N-butanol is often employed for extracting more polar compounds, particularly glycosides researchgate.net. The efficiency of these solvents is often evaluated based on their polarity and their ability to dissolve specific classes of compounds present in the plant matrix b-cdn.net.

Two fundamental extraction techniques commonly applied are maceration and percolation.

Maceration involves soaking the plant material in a solvent at ambient temperature for an extended period, often several days, with occasional agitation philadelphia.edu.joresearchgate.net. This method is straightforward but can be time-consuming.

Percolation is a more continuous process where the solvent passes through the packed plant material, allowing for more efficient extraction and often requiring less time than maceration philadelphia.edu.joresearchgate.net. It involves packing the plant material into a percolator and allowing the solvent to flow through it, continuously extracting soluble components. In some instances, a combination of maceration followed by percolation is employed to maximize extraction efficiency nih.govphiladelphia.edu.jo.

Chromatographic Separation Techniques

Following initial extraction, the crude extract is a complex mixture. Chromatographic techniques are essential for separating and purifying this compound from other co-extracted compounds.

Column chromatography is a cornerstone in the purification of natural products.

Silica (B1680970) Gel Chromatography: This technique utilizes silica gel as the stationary phase, separating compounds based on their polarity. More polar compounds are retained longer on the silica gel, while less polar compounds elute faster. Stepwise gradients of solvents, such as petroleum ether/ethyl acetate or dichloromethane/methanol, are commonly used to elute different fractions mdpi.commdpi.com.

Sephadex LH-20 Chromatography: Sephadex LH-20 is a cross-linked dextran (B179266) gel used for gel filtration and adsorption chromatography. It is particularly effective for separating compounds based on size and polarity, and is often used for the purification of stilbenoids and other phenolic compounds. Elution is typically performed with methanol mdpi.commdpi.compubcompare.airesearchgate.net.

MPLC is an advanced chromatographic technique that operates at higher pressures than traditional column chromatography, allowing for faster separations and improved resolution. It employs specialized columns and pumping systems, often using reversed-phase C18 columns, and is effective for purifying moderately complex mixtures mdpi.com. MPLC can be used as an intermediate step to further purify fractions obtained from initial column chromatography before proceeding to higher-resolution techniques.

Preparative HPLC represents a high-resolution technique used for the final purification of compounds. It utilizes high pressure to pass the mobile phase through a column packed with a stationary phase (commonly C18 silica gel), achieving excellent separation of closely related compounds philadelphia.edu.jomdpi.comresearchgate.netlcms.cz. Pre-HPLC is crucial for obtaining highly pure this compound, enabling its definitive structural elucidation and further study. Mobile phase systems typically involve gradients of acetonitrile (B52724) or methanol with water, often with a small percentage of an acidic modifier like formic acid or trifluoroacetic acid.

Advanced Isolation Strategies

Ultra-Performance Liquid Chromatography (UPLC)-Orbitrap Fusion Mass Spectrometry (MS) Combined with Molecular Networking Analysis

Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry, such as Orbitrap Fusion MS, represents a powerful analytical approach in natural product discovery. This combination allows for the separation and precise mass measurement of numerous compounds within a single extract, providing detailed chemical profiling. When integrated with molecular networking analysis, these techniques become invaluable for exploring the chemical diversity of plant metabolomes. Molecular networking facilitates the organization of mass spectrometry data by clustering compounds with similar fragmentation patterns, thereby enabling the identification of known compounds and the potential discovery of novel analogues within a complex mixture researchgate.netresearchgate.netmdpi.com.

Comparative Isolation Yields and Efficiency Across Methods

The isolation of this compound has been achieved through various chromatographic techniques, including Medium Pressure Liquid Chromatography (MPLC), Column Chromatography (CC), and preparative High-Performance Liquid Chromatography (HPLC) uow.edu.aunih.gov. These methods are crucial for separating this compound from other co-occurring compounds in extracts derived from plants such as Stemona aphylla, Stemona collinsae, and Asparagus cochinchinensis uow.edu.aunih.govresearchgate.net.

However, detailed comparative studies that specifically report the isolation yields and efficiency across a range of different methodologies for this compound are not extensively documented in the reviewed literature. While various isolation protocols have been successfully applied, quantitative comparisons of their relative performance in terms of yield and efficiency for this compound are limited, making it challenging to present a comparative data table for this specific aspect.

Structural Elucidation Methodologies

Spectroscopic Analysis for Structure Determination

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool in the structural elucidation process, enabling the precise determination of the molecular formula of a compound figshare.commdpi.comnih.gov. By providing accurate mass-to-charge (m/z) ratios, HRMS allows researchers to distinguish between compounds with very similar nominal masses, thereby confirming the elemental composition of Stilbostemin F mdpi.comnih.gov. In broader stilbenoid research, HRMS has been utilized to identify structural modifications, such as the loss of hydrogen atoms, by observing precise mass differences in the mass spectrum mdpi.com. Coupled with fragmentation patterns obtained from MS/MS experiments, HRMS data provides essential evidence for the proposed molecular structure figshare.comnih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 1: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | log ε |

| MeOH | 278 | 3.49 |

| 212 | 4.25 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation, which excites specific molecular vibrations scribd.comspectroscopyonline.comresearchgate.net. The IR spectrum of this compound, recorded in chloroform (B151607) (CHCl₃), exhibits characteristic absorption bands corresponding to its functional groups. Notable absorptions include a broad band around 3322 cm⁻¹ indicative of hydroxyl (-OH) stretching, and sharp bands in the 2838-2938 cm⁻¹ region for C-H stretching (both aromatic and aliphatic). Bands at 1592 cm⁻¹ and 1472 cm⁻¹ suggest the presence of aromatic C=C stretching vibrations, while the presence of methoxy (B1213986) groups (-OCH₃) would contribute to C-O stretching frequencies typically found in the fingerprint region researchgate.net.

Table 2: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment (Likely) |

| 3536 | w | O-H stretch (phenol) |

| 3322 | br | O-H stretch (broad) |

| 2938 | w | C-H stretch (aliphatic) |

| 2838 | w | C-H stretch (aliphatic) |

| 1614 | m | C=C stretch (aromatic) |

| 1592 | s | C=C stretch (aromatic) |

| 1498 | w | C=C stretch (aromatic) |

| 1486 | w | C=C stretch (aromatic) |

| 1472 | s | C=C stretch (aromatic) |

| 1436 | w | C-H bend (aliphatic) |

| 1382 | w | C-H bend (aliphatic) |

| 1326 | w | C-O stretch (methoxy) |

Intensity abbreviations: w = weak, br = broad, m = medium, s = strong.

Crystallographic Approaches

While direct crystallographic data for this compound was not prominently featured in the reviewed literature, X-ray crystallography remains the gold standard for unambiguous structural determination, including absolute configuration researchgate.net. For stilbenoids in general, crystallographic studies can provide definitive information about bond lengths, bond angles, and the three-dimensional arrangement of atoms thieme-connect.de. If this compound were to be crystallized, X-ray diffraction analysis would offer the most precise confirmation of its molecular architecture.

Computational Methods in Structural Confirmation

Computational methods play an increasingly vital role in confirming and refining proposed molecular structures, especially when combined with spectroscopic data. Techniques such as Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption wavelengths) and compare them with experimental results, thereby supporting structural assignments researchgate.netnih.gov. Furthermore, computational approaches like Electronic Circular Dichroism (ECD) calculations are employed to determine the absolute configuration of stereocenters in stilbenoids figshare.comnih.gov. These methods provide theoretical validation, complementing the experimental evidence obtained from HRMS, UV-Vis, and IR spectroscopy.

Compound List:

this compound

Biosynthesis and Metabolic Pathways

Precursor Identification and Primary Metabolism Integration

The journey of stilbenoid biosynthesis begins with primary metabolites, integrating into the phenylpropanoid pathway, a crucial metabolic network in plants responsible for producing a wide array of secondary compounds.

The phenylpropanoid pathway serves as the foundational route for stilbenoid synthesis nih.govmdpi.comfrontiersin.orgbiorxiv.org. This pathway is initiated by the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway nih.govmdpi.combiorxiv.org. The first committed step involves the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) nih.govmdpi.comfrontiersin.orgbiorxiv.org. Trans-cinnamic acid is then further processed. Cinnamate 4-hydroxylase (C4H), a cytochrome P450 enzyme, converts trans-cinnamic acid to p-coumaric acid mdpi.comfrontiersin.org. Subsequently, p-coumaric acid is activated by cinnamate:CoA ligase (4CL) to form p-coumaroyl-CoA, which is a direct precursor for stilbene (B7821643) synthesis nih.govmdpi.comfrontiersin.orgmdpi.com.

The pivotal enzyme in the formation of the stilbene skeleton is stilbene synthase (STS) nih.govmdpi.comfrontiersin.orgmdpi.combiorxiv.orguregina.caebi.ac.uk. STS, a type III polyketide synthase (PKS), catalyzes a condensation reaction involving one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA nih.govmdpi.comfrontiersin.orgmdpi.combiorxiv.orguregina.ca. This enzymatic reaction leads to the formation of the basic stilbene structure, such as resveratrol (B1683913) mdpi.comfrontiersin.orgmdpi.combiorxiv.orgnih.gov. STS shares significant sequence identity and catalytic mechanisms with chalcone (B49325) synthase (CHS), another type III PKS involved in flavonoid biosynthesis, highlighting their evolutionary relationship and shared substrate utilization mdpi.comuregina.caebi.ac.uknih.gov.

Proposed Biosynthetic Route to Stilbostemin F

While the general pathway to stilbenoids is well-established, the specific route to this compound involves unique enzymatic modifications that result in its distinctive structure.

This compound is classified as a stilbenoid, originating from the phenylalanine/polymalonate pathway vulcanchem.comnaturalproducts.net. Unlike many common stilbenes with an ethene bridge, this compound features an ethyl bridge connecting its two aromatic rings vulcanchem.com. This structural characteristic suggests specialized enzymatic transformations occur during its biosynthesis vulcanchem.com. It has been identified in the root extracts of Stemona species researchgate.netresearchgate.net. The classification of this compound as a bibenzyl derivative further supports the presence of an ethyl bridge .

The precise enzymatic steps leading to the unique structure of this compound are still under investigation. However, research indicates that modifications such as oxygenation play a crucial role. It has been proposed that an additional oxygenation at the C-3 position of a precursor molecule leads to the formation of compounds from which this compound can be derived researchgate.net. This compound itself possesses multiple hydroxyl and methoxy (B1213986) functional groups on its aromatic rings vulcanchem.comnaturalproducts.net, implying a series of specific oxygenation and potentially methylation reactions catalyzed by various enzymes, such as hydroxylases and methyltransferases, although these specific enzymes for this compound have not been definitively identified in the literature.

Biotransformation and Chemical Interconversions

This compound can also be involved in further metabolic transformations within the plant, acting as an intermediate or end-product in specific biochemical processes.

Research suggests that this compound can serve as a precursor for the biosynthesis of other compounds, such as dihydrophenanthrenes researchgate.net. Specifically, this compound (referred to as compound 20 in some studies) is considered a precursor to stemanthrene D (compound 59), indicating a potential biotransformation pathway involving structural rearrangement or further modification researchgate.net. This suggests that this compound plays a role as a metabolite, participating in the dynamic metabolic network of the producing organism vulcanchem.com.

Chemical Synthesis and Analogues

Strategies for Total Synthesis of Stilbostemin F (Hypothetical/General for Stilbenoids)

The total synthesis of complex natural products like this compound is a rigorous undertaking that requires careful planning and execution. The approach is generally guided by a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials.

A retrosynthetic analysis of the this compound scaffold would logically begin by disconnecting the central stilbene (B7821643) core. The key disconnection would be at the double bond of the 1,2-diphenylethylene skeleton. This central feature of stilbenoids can be formed through several established olefination reactions. nih.gov This leads to two primary building blocks: a substituted benzaldehyde (B42025) and a substituted benzyl (B1604629) phosphonate (B1237965) or a related precursor.

Further disconnection of these aromatic fragments would involve breaking down the substituent patterns to simpler phenolic or aromatic precursors. The specific oxygenation and alkylation patterns on the phenyl rings of this compound would dictate the choice of protecting groups and the sequence of synthetic steps to arrive at the desired intermediates.

The synthesis of the this compound scaffold would rely on the strategic assembly of key synthetic intermediates through well-established reaction methodologies.

Key Synthetic Intermediates:

Substituted Benzaldehydes: These would form one half of the stilbene core. The synthesis of these intermediates would involve the appropriate functionalization of simpler aromatic rings.

Substituted Benzyl Halides or Phosphonates: These precursors are essential for the olefination reactions that form the stilbene double bond. They are typically prepared from the corresponding toluenes or benzyl alcohols.

Key Reaction Methodologies:

A variety of powerful reactions are available for the construction of the stilbene core. nih.gov The choice of method often depends on the desired stereochemistry (E or Z isomer) and the tolerance of other functional groups present in the molecule.

Wittig Reaction: This is a widely used method for forming alkenes from aldehydes and phosphonium (B103445) ylides. fu-berlin.de The reaction of a substituted benzaldehyde with a substituted benzyltriphenylphosphonium (B107652) ylide would yield the stilbene scaffold. researchgate.net The stereochemical outcome can be influenced by the nature of the substituents and the reaction conditions.

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction employs phosphonate carbanions, which are generally more reactive than the corresponding phosphonium ylides. acs.org This reaction often provides excellent E-selectivity for the resulting stilbene. nih.gov

Perkin Condensation: This method involves the condensation of an aromatic aldehyde with an acetic anhydride (B1165640) in the presence of its corresponding carboxylate salt to form an α,β-unsaturated carboxylic acid, which can then be decarboxylated to the stilbene. jst.go.jp

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers a suite of powerful palladium-catalyzed reactions for the formation of carbon-carbon bonds. wiley-vch.de

Heck Reaction: The coupling of an aryl halide with a styrene (B11656) derivative can efficiently generate the stilbene skeleton. researchgate.net

Suzuki Coupling: The reaction of an aryl boronic acid with a vinyl halide is another robust method for stilbene synthesis. wiley-vch.de

Stille Coupling: This involves the coupling of an organotin compound with a vinyl halide. nih.gov

Sonogashira Coupling: While typically used to form alkynes, a subsequent reduction can provide access to the stilbene double bond. nih.gov

McMurry Reaction: This reaction involves the reductive coupling of two molecules of a benzaldehyde using a low-valent titanium reagent to form a symmetrical stilbene. fu-berlin.de

Partial Synthesis Approaches and Derivatization

Partial synthesis and derivatization of natural stilbenoids are crucial for exploring structure-activity relationships (SAR) and developing new compounds with improved properties. nih.gov Starting from an isolated and abundant natural stilbenoid, chemists can introduce a variety of functional groups. Common derivatization strategies include:

Alkylation and Acylation: The hydroxyl groups of stilbenoids can be readily alkylated or acylated to modify their polarity and bioavailability.

Glycosylation: The attachment of sugar moieties can significantly impact the solubility and pharmacokinetic profile of a stilbenoid.

Prenylation: The introduction of prenyl groups, as seen in many naturally occurring stilbenoids, can enhance biological activity. semanticscholar.org

Halogenation: The selective introduction of halogen atoms can modulate the electronic properties and metabolic stability of the molecule.

Development of this compound Analogues and Synthetic Libraries

The development of analogues and synthetic libraries based on the this compound scaffold is a powerful strategy for drug discovery and for probing biological mechanisms.

The design of this compound analogues would be guided by several key principles aimed at optimizing its biological activity, selectivity, and pharmacokinetic properties. drugdesign.org

Isosteric and Bioisosteric Replacements: Replacing certain functional groups with others that have similar steric and electronic properties can fine-tune the molecule's interaction with its biological target.

Conformational Constraints: Introducing structural modifications that lock the molecule into a specific conformation can enhance its binding affinity and selectivity.

Modulation of Physicochemical Properties: Altering the lipophilicity, polarity, and hydrogen bonding capacity of the molecule can improve its absorption, distribution, metabolism, and excretion (ADME) profile.

Structure-Activity Relationship (SAR) Guided Design: Systematically modifying different parts of the molecule and assessing the impact on biological activity can lead to the identification of key structural features required for potency.

The efficient generation of a library of this compound analogues would leverage high-throughput synthetic methodologies.

Combinatorial Chemistry: By systematically combining a set of diverse building blocks (e.g., various substituted benzaldehydes and benzyl phosphonates), a large number of stilbene analogues can be rapidly synthesized.

Parallel Synthesis: This approach allows for the simultaneous synthesis of multiple compounds in separate reaction vessels, facilitating the rapid exploration of SAR.

Late-Stage Functionalization: Introducing diverse functional groups in the final steps of a synthetic sequence allows for the rapid generation of a wide array of analogues from a common advanced intermediate.

Mechanistic Biological Investigations Excluding Clinical Data

Cellular and Molecular Target Identification

Stilbenoids, a class of natural compounds that includes Stilbostemin F, have demonstrated significant activity in inhibiting leukotriene biosynthesis. In an ex vivo test system employing activated human neutrophilic granulocytes, a range of stilbenoids were evaluated for their capacity to inhibit leukotriene formation nih.govresearchgate.netacs.org. Among these tested compounds were Stilbostemin A, Stilbostemin B, Stilbostemin D, this compound, and Stilbostemin G, alongside commercially available stilbenoids such as resveratrol (B1683913) and pinosylvin (B93900) nih.govresearchgate.netacs.orgchemfaces.com. These investigations revealed structure-dependent activities, with half-maximal inhibitory concentration (IC₅₀) values for the stilbenoids ranging from 3.7 to greater than 50 µM nih.govacs.orgchemfaces.com. This compound was identified as one of the compounds exhibiting this inhibitory effect within this range nih.govacs.orgchemfaces.com.

Table 1: Inhibition of Leukotriene Biosynthesis by Stilbenoids in Activated Human Neutrophilic Granulocytes

| Compound | IC₅₀ (µM) | Test System | Citation(s) |

| Stilbenoids (group including this compound) | 3.7 - >50 | Activated human neutrophilic granulocytes (ex vivo) | nih.govresearchgate.netacs.orgchemfaces.com |

Research into the anti-inflammatory properties of compounds isolated from Asparagus cochinchinensis, which include this compound, has investigated their effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells researchgate.netnih.gov. While this compound was among the isolated compounds assessed for its activity in this model, specific IC₅₀ values for this compound in inhibiting NO production were not detailed in the analyzed snippets researchgate.netnih.gov. However, other compounds isolated from the same source, such as compounds 2 and 5, were reported to inhibit NO production with IC₅₀ values of 21.7 µM and 35.8 µM, respectively researchgate.netnih.gov. These findings suggest a general anti-inflammatory potential within this group of natural products in this cellular model.

Modulation of Inflammatory Pathways

In Vitro Antimicrobial Mechanisms

Research has examined the potential of stilbenoids, including compounds from the Stemona genus, to inhibit the growth and development of various fungi. These investigations often employ assays that measure the disruption of fungal cellular processes, such as germ tube formation.

Studies have evaluated the efficacy of various stilbenoids against phytopathogenic fungi. These compounds are often screened for their ability to inhibit key developmental stages, such as germ tube formation, which is critical for fungal infection.

Antifungal activity against the saprophytic fungus Cladosporium herbarum has been observed among stilbenoids isolated from Stemona species. While specific data for this compound's direct inhibition of germ tube formation in C. herbarum is not explicitly detailed in the reviewed literature, related compounds have shown activity. For instance, Stilbostemin B was reported to be effective against C. herbarum, exhibiting an EC₅₀ value of 15 µg/mL. This compound was among a group of ten derivatives tested for their effects on microfungi using microdilution techniques combined with germ tube analysis.

| Compound | Organism | Activity | EC₅₀ (µg/mL) |

| Stilbostemin B | Cladosporium herbarum | Germ tube inhibition | 15 |

| This compound | Cladosporium herbarum | Germ tube inhibition | Not specified in sources (tested as part of a group) |

Structure Activity Relationship Sar Studies

Analysis of Functional Groups and Their Contribution to Biological Activities

Functional groups are specific atoms or groups of atoms within a molecule that impart distinct chemical properties and reactivity, thereby influencing biological activity solubilityofthings.com. Stilbostemin F, chemically known as 3-[2-(3-hydroxy-2-methoxyphenyl)ethyl]-5-methoxy-2-methylphenol vulcanchem.com, possesses several key functional groups, including hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups attached to its aromatic rings, and an ethyl bridge connecting these rings. These features are critical in defining its interactions with biological targets.

Correlation of Structural Features with Leukotriene Biosynthesis Inhibition

Stilbenoids, as a class, have been investigated for their ability to inhibit leukotriene biosynthesis, a pathway involved in inflammatory processes nih.govucl.ac.uk. This compound has demonstrated activity in this regard, with reported IC₅₀ values indicating its potency. The presence of hydroxyl and methoxy groups, along with the ethyl bridge, likely plays a role in its interaction with enzymes in the leukotriene pathway, such as 5-lipoxygenase (5-LOX) or 5-lipoxygenase-activating protein (FLAP) tg.org.aumdpi.com.

Analytical Methodologies for Detection and Quantification

Chromatographic Quantification Techniques

Chromatographic methods are fundamental for the analysis of Stilbostemin F, enabling the separation of this compound from a complex mixture of plant metabolites.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely utilized technique for the quantification of natural products like this compound. This method separates compounds based on their differential partitioning between a stationary phase within a column and a mobile phase that flows through it. UV detection measures the absorbance of light at specific wavelengths as compounds elute from the column, allowing for their identification and quantification, provided they possess a chromophore chromatographyonline.com.

Typical HPLC-UV setups for analyzing stilbenoids or similar compounds often involve reversed-phase chromatography using C18 columns nih.govlatamjpharm.orgiaea.org. Mobile phases commonly consist of mixtures of organic solvents (such as acetonitrile (B52724) or methanol) and aqueous buffers (like ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate), often with pH adjustments nih.govlatamjpharm.orgmdpi.com. Flow rates typically range from 0.6 to 1.0 mL/min, with detection wavelengths optimized for the specific analyte, often in the range of 220-320 nm nih.govlatamjpharm.orgiaea.org. For instance, methods developed for related compounds have demonstrated good linearity, reproducibility, and precision, with no spectral or chromatographic interferences from matrix components nih.govlatamjpharm.org. The use of diode-array detection (DAD) can further enhance specificity by providing UV spectra for each eluting peak latamjpharm.orgmostwiedzy.pl.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS (tandem mass spectrometry), offers superior sensitivity and selectivity compared to UV detection, making it invaluable for detecting and quantifying compounds like this compound, especially at low concentrations or in complex matrices eag.com. This technique combines the separation power of LC with the mass-analyzing capabilities of a mass spectrometer. After separation by LC, compounds are ionized, and their mass-to-charge ratio (m/z) is measured. In LC-MS/MS, a precursor ion is selected, fragmented, and then a specific product ion is monitored, providing a high degree of specificity and reducing matrix interferences eag.comnih.govresearchgate.net.

Studies analyzing stilbene (B7821643) residues in food matrices, for example, have employed reversed-phase HPLC on C8 columns coupled with tandem mass spectrometry using negative electrospray ionization nih.govresearchgate.net. These methods typically involve mobile phases similar to those used in HPLC-UV but are optimized for MS detection. The high selectivity of MS/MS allows for the unequivocal identification of compounds based on their unique fragmentation patterns, which is critical for profiling and quality control eag.com. LC-MS/MS-based molecular networking has also been applied to analyze metabolomes and identify differential metabolites, including dihydrostilbenes like this compound researchgate.netdntb.gov.ua.

Method Validation and Performance Characteristics

To ensure the reliability of analytical data for this compound, methods must undergo rigorous validation, assessing key performance characteristics.

Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose llri.inglobalresearchonline.net.

Specificity refers to the method's ability to unequivocally assess the analyte of interest (this compound) in the presence of other components that may be present in the sample, such as impurities, degradants, or matrix constituents llri.inglobalresearchonline.netelementlabsolutions.com. This is often achieved through chromatographic separation and by ensuring no interference at the detection wavelength or m/z transition iaea.orgelementlabsolutions.com.

Accuracy quantifies the closeness of agreement between the measured value and the accepted true value llri.inglobalresearchonline.netelementlabsolutions.com. It is typically assessed through recovery studies, where known amounts of the analyte are added to a sample matrix, and the percentage of recovery is calculated nih.govresearchgate.net. For related stilbenes, average recoveries have been reported in the range of 99-119% with low relative standard deviations nih.govresearchgate.net.

Precision measures the reproducibility of results obtained from multiple measurements of the same sample under identical conditions llri.inglobalresearchonline.netelementlabsolutions.com. It is evaluated through parameters like repeatability (intra-assay precision) and intermediate precision (inter-assay or inter-laboratory precision), often expressed as the relative standard deviation (RSD) llri.inelementlabsolutions.comresearchgate.net. Methods for similar compounds have demonstrated good precision, with RSD values often below 5% or 10% nih.goviaea.orgnih.govresearchgate.netresearchgate.net.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method.

LOD is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified with precision cawood.co.uknih.gov. It is commonly determined as three times the standard deviation of the blank signal cawood.co.uk.

LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision cawood.co.uknih.govd-nb.info. It is typically set at ten times the standard deviation of the blank signal or based on a signal-to-noise ratio cawood.co.ukd-nb.info.

For stilbene residues, LOD values have been reported at or below 0.21 ng/g, with LOQ averaging around 0.3 ng/g nih.govresearchgate.net. In other chromatographic analyses, LODs can range from ng/mL to µg/mL depending on the analyte and method sensitivity mdpi.comresearchgate.net.

Application in Phytochemical Profiling and Quality Control of Botanical Extracts

Analytical methodologies for this compound are integral to phytochemical profiling and quality control of botanical extracts. Phytochemical profiling involves the comprehensive identification and quantification of the diverse array of chemical constituents within a plant species jomped.orgbiomedpharmajournal.orgphcogj.comresearchgate.net. Techniques like LC-MS/MS are particularly powerful for this purpose, enabling the detection of numerous compounds, including this compound, within complex plant matrices researchgate.netnih.gov.

In the context of quality control, standardized analytical methods are essential to ensure the consistent presence and concentration of marker compounds like this compound in herbal products. This is vital because variations in cultivation, harvesting, and processing can lead to significant differences in the phytochemical composition of botanical materials nih.gov. By employing validated HPLC-UV or LC-MS methods, manufacturers can monitor the quality of raw materials and finished products, ensuring batch-to-batch consistency and the efficacy of the final product nih.govnih.gov. For example, studies analyzing complex herbal formulations have identified various compounds, including stilbenoids, using advanced chromatographic and mass spectrometric techniques as part of their quality control strategies nih.gov.

Perspectives and Future Research Directions

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

The biosynthesis of stilbenoids, the broader class to which a compound named "Stilbostemin" would likely belong, typically originates from the phenylpropanoid pathway. scirp.orgresearchgate.net Key enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), and stilbene (B7821643) synthase (STS) are fundamental to the formation of the stilbene backbone. scirp.orgscirp.orgnih.gov Subsequent modifications, including hydroxylation, methylation, and glycosylation, are catalyzed by a variety of enzymes, leading to the vast diversity of stilbenoid structures. nih.govresearchgate.net

Future research on Stilbostemin F would first need to identify the specific enzymes and intermediate molecules involved in its unique biosynthetic pathway. This would involve techniques such as gene cloning, heterologous expression of enzymes, and isotopic labeling studies to trace the metabolic flux from precursor molecules to the final product.

Development of More Efficient and Sustainable Synthetic Routes

The total synthesis of complex natural products is a significant endeavor in organic chemistry. youtube.comorganic-chemistry.orgnih.gov Strategies often involve either biomimetic approaches, which mimic the natural biosynthetic pathway, or convergent syntheses that assemble complex molecules from smaller, independently synthesized fragments. mit.eduresearchgate.net The development of efficient and sustainable synthetic routes is crucial for producing sufficient quantities of a compound for biological testing and potential therapeutic applications.

For this compound, once its structure is known, synthetic chemists could devise routes that prioritize atom economy, minimize the use of hazardous reagents, and employ catalytic methods to improve efficiency and reduce waste. youtube.com

Advanced Mechanistic Studies using Systems Biology Approaches

Systems biology integrates data from genomics, transcriptomics, proteomics, and metabolomics to understand complex biological processes. nih.gov In the context of natural product research, systems biology can be used to elucidate the regulatory networks that control the biosynthesis of a compound and to understand its mechanism of action on a global cellular level. nih.gov

Should this compound become available for study, systems biology approaches could be employed to identify its molecular targets and to understand how it perturbs cellular pathways. nih.gov This would provide a comprehensive view of its biological effects.

Exploration of Additional Biological Activities and Molecular Targets

Stilbenoids are known to possess a wide range of biological activities, including cardioprotective, neuroprotective, anti-inflammatory, and anticancer effects. nih.govnih.govresearchgate.net These activities are often mediated by specific interactions with molecular targets within the cell. nih.govdrugbank.comdrugbank.com

Research into the biological activities of this compound would involve screening it against a variety of disease models and cell-based assays. mdpi.com Identifying its molecular targets would be a key step in understanding its mechanism of action and potential therapeutic applications. nih.gov

Application of Chemoinformatics and Artificial Intelligence in this compound Research

Compound Names

Due to the lack of information on "this compound," a table of compound names mentioned in a relevant article cannot be generated.

常见问题

Q. How should researchers address conflicting data in publications about this compound’s stability profiles?

- Methodological Answer : Replicate stability tests (e.g., forced degradation under heat/humidity) using identical HPLC conditions. Compare kinetic parameters (e.g., t90) across studies. If discrepancies persist, publish a methods comparison study with open-access raw data. Cite COSMOS-E guidelines for transparent reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。